2-(4-Benzoylphenoxymethyl)oxirane
Overview
Description
2-(4-Benzoylphenoxymethyl)oxirane is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Polymer Science and Drug Carriers
- Polymer Synthesis : Research by Tzevi et al. (1997) focused on synthesizing poly(oxyethylene phosphonate)s bearing oxirane groups in the side chain, which can be used as polymer carriers of drugs (Tzevi et al., 1997).
2. Chemical Synthesis and Material Science
- Photopolymerization : Andruleviciute et al. (2007) studied the synthesis and cationic photopolymerization of triphenylamine-based oxiranes, which is significant for material science applications (Andruleviciute et al., 2007).
- Epoxidation Reaction Studies : Ifa et al. (2018) examined the kinetics of the epoxidation reaction of RBD Palm Olein, which helps in understanding the behavior of oxirane compounds in various reactions (Ifa et al., 2018).
3. Crystallography and Structural Analysis
- Crystal Structure Studies : Obreza and Perdih (2012) conducted research on the crystal structures of 4-(oxiran-2-ylmethoxy) benzoic acid, providing insights into the molecular structure of such compounds (Obreza & Perdih, 2012).
4. Corrosion Inhibition
- Anti-Corrosive Material Research : Dagdag et al. (2020) synthesized and established a tetra-functionalized aromatic epoxy pre-polymer as a corrosion inhibitor for carbon steel, demonstrating the potential of oxirane derivatives in corrosion protection (Dagdag et al., 2020).
5. Environmental and Green Chemistry
- Green Chemistry Applications : The study by Chafiq et al. (2020) on the use of spirocyclopropane derivatives, including oxirane compounds, as environmentally friendly corrosion inhibitors highlights the role of these compounds in sustainable chemistry practices (Chafiq et al., 2020).
Properties
IUPAC Name |
[4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-4-2-1-3-5-12)13-6-8-14(9-7-13)18-10-15-11-19-15/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRIZGQRKVWXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326440 | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19533-07-4 | |
Record name | NSC528176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-glycidyloxy benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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